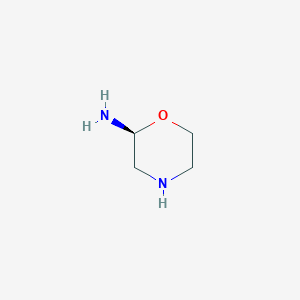

(S)-Morpholin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

(2S)-morpholin-2-amine |

InChI |

InChI=1S/C4H10N2O/c5-4-3-6-1-2-7-4/h4,6H,1-3,5H2/t4-/m0/s1 |

InChI Key |

UPIMOWOAXQPYNC-BYPYZUCNSA-N |

Isomeric SMILES |

C1CO[C@@H](CN1)N |

Canonical SMILES |

C1COC(CN1)N |

Origin of Product |

United States |

Significance of Chiral Morpholine Derivatives in Modern Synthetic Chemistry

Chiral morpholine (B109124) derivatives are recognized as "privileged structures" in medicinal chemistry. sci-hub.se This designation stems from their frequent appearance in a multitude of approved and experimental drugs, where they contribute favorably to physicochemical, biological, and metabolic properties. sci-hub.se The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile and readily accessible synthetic building block. sci-hub.se

The strategic incorporation of a morpholine moiety can enhance a molecule's pharmacological profile. For instance, it can improve aqueous solubility and bioavailability, crucial parameters for a drug's absorption and distribution within the body. researchgate.net The nitrogen atom in the ring can act as a base, while the oxygen atom can participate in hydrogen bonding, allowing for diverse interactions with biological targets like enzymes and receptors. researchgate.net

In the realm of asymmetric synthesis, chiral morpholines serve as valuable auxiliaries and catalysts, guiding the formation of specific stereoisomers of a target molecule. nih.gov The stereochemistry of these derivatives is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological effects. nih.gov The ability to synthesize enantiomerically pure morpholine derivatives allows chemists to construct complex molecules with precise three-dimensional arrangements, a fundamental requirement for developing potent and selective therapeutic agents. nih.govontosight.ai The significance of the morpholine scaffold is underscored by its presence in numerous bioactive compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aidntb.gov.ua

Overview of Key Research Trajectories Pertaining to S Morpholin 2 Amine

Methodologies for Enantiomerically Pure (S)-Morpholin-2-amine Synthesis

The creation of enantiomerically pure (S)-morpholine derivatives relies on establishing a key stereocenter, typically at the C2 or C3 position of the morpholine ring. The amine functionality at the C2 position is often installed late in the synthetic sequence, with many strategies first constructing a chiral morpholin-2-one (B1368128) or a suitably protected morpholine ring.

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials, transferring their inherent chirality to the target molecule. This is a robust and well-established method for producing optically active compounds.

Naturally abundant proteinogenic α-amino acids serve as excellent and inexpensive chiral precursors. univie.ac.atresearchgate.net Their defined stereochemistry and orthogonal functional groups (amino and carboxylic acid) allow for predictable synthetic transformations to form heterocyclic rings. univie.ac.at

A notable industrial application of this approach is in the synthesis of a key morpholin-2-one intermediate for the drug Aprepitant. nih.govacs.org Early syntheses started from L-α-amino acids to construct the optically enriched morpholinone core. nih.govacs.org Another documented strategy begins with L-phenylalanine, which is converted in three steps to a β-hydroxy N-allylsulfonamide intermediate. This intermediate then undergoes a copper(II)-promoted oxyamination to yield a highly substituted morpholine as a single diastereomer. nih.gov These methods capitalize on the pre-existing stereocenter of the amino acid to direct the stereochemical outcome of the final product.

Table 1: Examples of (S)-Morpholine Precursor Synthesis from α-Amino Acids

| Starting Material | Key Intermediate | Key Reaction Step | Product Type | Reference |

|---|---|---|---|---|

| L-α-Amino Acids | Chiral Morpholin-2-one | Not specified | Aprepitant Intermediate | nih.gov, acs.org |

Chiral 1,2-amino alcohols are privileged and common starting materials for morpholine synthesis. researchgate.net These compounds, which can themselves be derived from α-amino acids, are readily converted into the morpholine ring system through various annulation strategies.

A common approach involves reacting a 1,2-amino alcohol with a reagent that provides the remaining two carbon atoms of the ring, such as chloroacetyl chloride. This forms an amide that can be cyclized and subsequently reduced to the desired morpholine. researchgate.net A more recent, high-yielding protocol utilizes ethylene (B1197577) sulfate (B86663) as an inexpensive and efficient dielectrophile that reacts with 1,2-amino alcohols in a one or two-step, redox-neutral process to form the morpholine ring. chemrxiv.org This method is noted for achieving the challenging task of selective monoalkylation of the primary amine on the amino alcohol precursor. chemrxiv.org Furthermore, enantiopure 1,2-amino alcohols can react with aryl glyoxals in a Brønsted acid-catalyzed condensation and rearrangement to yield chiral morpholinones. nih.govresearchgate.net

Table 2: Synthetic Routes to Chiral Morpholines from 1,2-Amino Alcohols

| 1,2-Amino Alcohol Reactant | Reagent | Key Reaction | Product | Reference |

|---|---|---|---|---|

| Chiral 1,2-Amino Alcohol | Chloroacetyl Chloride | Amide formation, cyclization, reduction | Substituted Morpholine | researchgate.net |

| Chiral 1,2-Amino Alcohol | Ethylene Sulfate | Selective monoalkylation, cyclization | Substituted Morpholine | chemrxiv.org |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using only a substoichiometric amount of a chiral catalyst. This approach is often more flexible and efficient for generating diverse molecular structures.

Organocatalysis, which employs small, metal-free organic molecules as catalysts, has emerged as a key technology in asymmetric synthesis. For morpholine synthesis, organocatalysts are particularly effective in constructing the heterocyclic core with high stereocontrol.

A highly efficient one-pot method has been developed for the asymmetric synthesis of C3-substituted piperazin-2-ones and morpholin-2-ones. nih.govacs.org This sequence involves a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC), with two of the three steps being stereoselectively catalyzed by a quinine-derived urea (B33335). acs.orgacs.orgresearchgate.net This process allows for the rapid, one-pot preparation of a key intermediate for Aprepitant with high yield and enantioselectivity (e.g., 71% yield, 89% ee for the (R)-enantiomer). nih.govacs.org By using the pseudoenantiomeric catalyst, the (S)-enantiomer can also be accessed. acs.org While morpholine-based enamines are often considered less reactive due to the electron-withdrawing nature of the ring oxygen, new β-morpholine amino acid catalysts have been designed that show high efficiency in Michael addition reactions to form morpholine precursors. nih.gov

Table 3: Organocatalytic Synthesis of Chiral Morpholin-2-one Precursors

| Reaction Type | Catalyst | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| One-Pot Knoevenagel/Epoxidation/DROC | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile (B1630616), 2-aminoethanols | 38-90% | up to 89% | nih.gov, acs.org, acs.org |

Among organocatalytic methods, chiral Brønsted acid catalysis is a prominent strategy. Chiral phosphoric acids (CPAs), derived from BINOL, are particularly effective catalysts that operate by activating substrates through protonation and directing the approach of nucleophiles via a well-organized, hydrogen-bonded transition state. sigmaaldrich.comsemanticscholar.org

This catalytic system has been successfully applied to the enantioselective synthesis of C3-substituted morpholin-2-ones. nih.govresearchgate.net The reaction proceeds through a domino process where the chiral phosphoric acid catalyzes the [4+2] heteroannulation of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols. This is followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal intermediate to furnish the desired morpholin-2-ones in good to high enantioselectivity. nih.govresearchgate.net This represents a formal asymmetric aza-benzilic ester rearrangement and was the first catalytic process reported for this specific transformation. researchgate.net

Table 4: Chiral Brønsted Acid Catalyzed Synthesis of Morpholin-2-ones

| Catalyst Type | Reactants | Reaction Mechanism | Key Features | Reference |

|---|

Asymmetric Catalytic Strategies

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a broad and powerful platform for the stereoselective synthesis of heterocyclic compounds, including morpholines.

Palladium-catalyzed reactions, particularly C-N cross-coupling (Buchwald-Hartwig amination), are fundamental for the synthesis of arylamines and have been extended to the construction of nitrogen-containing heterocycles. acs.orgrsc.org These reactions allow for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. acs.org The choice of phosphine (B1218219) ligand is crucial for the success and generality of these transformations. acs.orgresearchgate.net

In the context of morpholine synthesis, palladium catalysis can be employed in several key steps. A palladium-catalyzed hydroamination reaction is a key step in a stereoselective synthesis of 2,5-disubstituted morpholines starting from carbamate-protected aziridines. rsc.org The aziridine (B145994) is first opened by an unsaturated alcohol, and the resulting aminoalkene undergoes a palladium-catalyzed intramolecular cyclization to form the morpholine ring as a single diastereomer. rsc.org

Furthermore, a one-pot sequential reaction involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, provides access to a variety of substituted morpholines with good to excellent yields and diastereoselectivities. acs.orgresearchgate.net

Table 2: Palladium-Catalyzed Synthesis of N-Arylpyrimidin-2-amine Derivatives mdpi.com

| Aryl Bromide | Ligand | Yield (%) |

| 2,4-Dibromotoluene | Xantphos | 82 |

| 1-Bromo-4-tert-butylbenzene | Xantphos | 31 |

| 1-Bromo-4-methoxybenzene | Xantphos | 27 |

Data from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives via Buchwald-Hartwig amination. mdpi.com

Copper-catalyzed reactions have become increasingly important for the synthesis of saturated heterocycles. buffalo.edu A notable method for morpholine synthesis is the copper(II)-promoted oxyamination of alkenes. nih.govacs.org This reaction involves the simultaneous intramolecular addition of an alcohol and intermolecular addition of an amine across a double bond. nih.govfigshare.com

This transformation provides a direct route to 2-aminomethyl functionalized morpholines in good to excellent yields and with high diastereoselectivity. nih.govacs.org For example, β-hydroxy N-allylsulfonamides can undergo oxyamination when treated with copper(II) 2-ethylhexanoate (B8288628) in the presence of an amine nucleophile like TsNH₂. nih.gov The reaction is thought to proceed through a cis-oxycupration of the alkene. acs.org

Table 3: Copper(II)-Promoted Oxyamination of β-Hydroxy N-Allylsulfonamide nih.gov

| Copper Source | Amine Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |

| Cu(eh)₂ | TsNH₂ | 45 | >20:1 |

| Cu(OAc)₂ | TsNH₂ | 25 | >20:1 |

| Cu(OTf)₂ | TsNH₂ | 0 | - |

Optimization data for the synthesis of a morpholine derivative. eh stands for 2-ethylhexanoate. nih.gov

Iron catalysts offer a cheap, abundant, and environmentally benign alternative to precious metal catalysts. thieme-connect.com Iron(III) chloride has been shown to effectively catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. thieme-connect.comorganic-chemistry.org The reaction proceeds from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol, forming the morpholine ring through either C-O or C-N bond formation. organic-chemistry.orgthieme-connect.com

The proposed mechanism involves the activation of the allylic alcohol by the iron catalyst, leading to the formation of a stabilized carbocation. Subsequent intramolecular attack by the nitrogen or oxygen atom forms the morpholine ring. thieme-connect.com The reaction generally favors the formation of the cis diastereoisomer, which is believed to be the result of a thermodynamic equilibrium achieved through a ring-opening/ring-closing process. thieme-connect.com

Table 4: Iron(III)-Catalyzed Synthesis of cis-2,6-Disubstituted Morpholines thieme-connect.com

| Substrate Substituent (R) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Isopropyl | 77 | 94:6 |

| Trifluoromethyl | 75 | 90:10 |

| Vinyl | 80 | 92:8 |

| Phenyl | 89 | 95:5 |

Data from the FeCl₃·6H₂O-catalyzed heterocyclization of various N-tethered amino alcohols. thieme-connect.com

Rhodium catalysis provides powerful methods for the asymmetric synthesis of chiral morpholines. Rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines using a chiral ligand, such as (R,R,R)-SKP, can produce enantioenriched morpholines with high yields and enantioselectivities. thieme-connect.com This method has been shown to be scalable, with only a slight decrease in enantioselectivity at lower catalyst loadings. thieme-connect.com

Another significant rhodium-catalyzed process is the intramolecular cyclization of nitrogen-tethered allenols. rsc.orgdntb.gov.ua This atom-economic pathway allows for the synthesis of various N-protected di- and trisubstituted morpholines with high yields, diastereoselectivities, and enantioselectivities (up to >99.9% ee). rsc.org

Table 5: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines thieme-connect.com

| Substrate Substituent | Yield (%) | Enantiomeric Excess (%) |

| Phenyl | 97 | 92 |

| 4-Fluorophenyl | 98 | 91 |

| 4-Methoxyphenyl | 97 | 92 |

| 2-Thienyl | 96 | 88 |

Data from the enantioselective hydrogenation of Cbz-protected 2-substituted dehydromorpholines. thieme-connect.com

Asymmetric Epoxidation and Subsequent Ring-Opening Cyclization

A prominent strategy for the asymmetric synthesis of chiral morpholine derivatives involves the asymmetric epoxidation of an unsaturated precursor, followed by a ring-opening cyclization step. acs.orgacs.org Chiral nonracemic epoxides are highly valuable intermediates in the asymmetric synthesis of bioactive compounds due to the high reactivity of the strained three-membered ring, which allows for regioselective and stereoselective ring-opening by nucleophiles. acs.orglboro.ac.uk

This sequence often begins with the formation of an electron-poor alkene, for example, through a Knoevenagel condensation. acs.orgacs.org This alkene then undergoes an organocatalyzed asymmetric epoxidation. The resulting chiral epoxide is then subjected to a domino ring-opening cyclization (DROC) with a suitable nucleophile, such as a 1,2-ethanolamine derivative, to construct the morpholine ring. acs.orgacs.org The use of quinine-derived urea organocatalysts has been shown to be effective in stereoselectively catalyzing both the initial Knoevenagel reaction and the subsequent asymmetric epoxidation. acs.org This pathway provides a highly stereocontrolled route to the desired morpholine products. acs.org For instance, a one-pot sequence starting from commercial aldehydes and (phenylsulfonyl)acetonitrile can yield 3-substituted morpholin-2-ones with high enantiomeric excess (up to 99% ee). acs.org

One-Pot and Cascade Reaction Sequences for Morpholine Ring Construction

One-pot and cascade (or domino) reactions have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and sustainability. bibliomed.orgbeilstein-journals.org These processes, where multiple chemical transformations occur in a single flask without isolating intermediates, reduce waste, save time, and minimize purification steps. acs.orgbeilstein-journals.org Several such strategies have been successfully applied to the construction of the morpholine scaffold. acs.orgacs.orgacs.org

These multi-step reactions are designed so that each subsequent reaction is triggered by the functional group formed in the previous step. bibliomed.org This approach is particularly well-suited for synthesizing complex heterocyclic compounds like morpholines from readily available starting materials. acs.orgbibliomed.org

Tandem Hydroamination/Asymmetric Transfer Hydrogenation

A highly efficient and practical catalytic method for the enantioselective synthesis of 3-substituted morpholines is the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). acs.orgorganic-chemistry.orgacs.org This strategy begins with an ether-containing aminoalkyne substrate, which first undergoes an intramolecular hydroamination reaction catalyzed by a titanium complex, such as a bis(amidate)bis(amido)Ti catalyst, to form a cyclic imine intermediate. acs.org

This imine is then reduced in the same pot via asymmetric transfer hydrogenation using a well-defined chiral ruthenium catalyst, typically a Noyori-Ikariya type catalyst like RuCl(S,S)-Ts-DPEN. acs.orgacs.org This second step establishes the stereocenter, affording the chiral 3-substituted morpholine in good yields and with excellent enantiomeric excesses, often exceeding 95% ee. acs.orgacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are critical for achieving high levels of enantioselectivity. acs.orgorganic-chemistry.org This method tolerates a wide range of functional groups and is scalable, making it a practical alternative to traditional, non-catalytic approaches. organic-chemistry.org

| Substrate (Aminoalkyne) | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ether-containing aminoalkyne | 1) Bis(amidate)bis(amido)Ti 2) RuCl(S,S)-Ts-DPEN | Chiral 3-substituted morpholine | Good | >95 |

Domino Ring-Opening Cyclization Protocols

Domino Ring-Opening Cyclization (DROC) represents a powerful cascade strategy for synthesizing heterocyclic systems, including morpholine derivatives. acs.orgresearchgate.netrsc.org This approach typically involves the ring-opening of a strained ring, such as an epoxide or an aziridine, by a nucleophile, which then triggers a subsequent intramolecular cyclization to form the final heterocyclic product. rsc.orgacs.org

In the context of morpholine synthesis, a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and subsequent DROC has been developed. acs.orgacs.org After the formation of a chiral epoxide, a 1,2-ethanolamine derivative is added. The amine attacks the epoxide in an SN2-type ring-opening, and the resulting intermediate undergoes intramolecular cyclization to yield a C3-substituted morpholin-2-one. acs.orgresearchgate.net This method has been successfully applied to produce morpholin-2-ones in good yields (38-90%) and high enantioselectivities. acs.org The entire three-step sequence—Knoevenagel condensation, asymmetric epoxidation, and DROC—can be performed in a single pot, highlighting the efficiency of this domino protocol. acs.orgacs.org

| Starting Materials | Key Steps | Catalyst | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Aldehyde, (phenylsulfonyl)acetonitrile, 1,2-ethanolamine | 1. Knoevenagel 2. Asymmetric Epoxidation 3. Domino Ring-Opening Cyclization | Quinine-derived urea | 3-Aryl/alkyl morpholin-2-one | 38-90 | up to 99 |

Chiral Resolution Techniques for Enantiopurity

While asymmetric synthesis aims to create a single enantiomer directly, chiral resolution remains a widely used and important method for separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org This is particularly relevant when a specific enantiomer, such as (S)-Morpholin-2-amine, is required in high purity. researchgate.net The most common method of resolution involves converting the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques like crystallization. wikipedia.orglibretexts.org

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and industrially significant technique for resolving racemic compounds that are acidic or basic. wikipedia.orgresearchgate.net The process involves reacting a racemic mixture of an amine, such as morpholin-2-amine, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts. libretexts.org

Because these diastereomeric salts have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgresearchgate.net One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. researchgate.net After separation, the desired enantiomer is recovered from the purified diastereomeric salt by adding a base to neutralize the resolving agent. wikipedia.orglibretexts.org The success of this method depends on finding a suitable chiral resolving agent and solvent system that provides a significant difference in solubility between the two diastereomeric salts. researchgate.net Common chiral acids used as resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. researchgate.netlibretexts.org This method was successfully used to produce an enantiopure key intermediate for the drug Aprepitant, which has a morpholine core. researchgate.net

Green Chemistry Principles Applied to (S)-Morpholin-2-amine Synthesis

Applying green chemistry principles to the synthesis of morpholines is crucial for developing more sustainable and environmentally friendly manufacturing processes. acs.orgrsc.org Key goals include improving atom economy, using less hazardous reagents, reducing waste, and minimizing energy consumption. bibliomed.orgrsc.org

Selective Monoalkylation of Amine Precursors

The selective monoalkylation of primary amines is a foundational yet challenging transformation in organic synthesis, often complicated by competing overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts. google.com To address this, various strategies have been developed to achieve clean monoalkylation, which is a key step in the synthesis of precursors for chiral morpholines.

One approach involves the use of specific reagents that favor mono-functionalization. For instance, ethylene sulfate has been identified as an effective reagent for the selective monoalkylation of primary amines in the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.org This method is notable for its simplicity, high yields, and the use of inexpensive reagents, proceeding via a simple SN2 reaction. chemrxiv.org The selectivity of this reaction is influenced by the structure of the 1,2-amino alcohol and the inherent properties of ethylene sulfate. chemrxiv.org

Another strategy to control alkylation involves the use of N-aminopyridinium salts. nih.govacs.org In this method, deprotonation of N-aryl-N-aminopyridinium salts generates highly nucleophilic pyridinium (B92312) ylides that readily react with alkyl halides. The resulting pyridinium salt is significantly less nucleophilic than the ylide precursor, which effectively prevents overalkylation. nih.govacs.org Subsequent in situ reductive cleavage of the N-N bond yields the desired secondary amine. This "self-limiting" alkylation provides a robust method for synthesizing secondary amines from a diverse range of starting materials. nih.gov

The use of cesium bases, such as cesium hydroxide (B78521) (CsOH), has also been shown to promote selective mono-N-alkylation of primary amines with alkyl halides under mild conditions. google.com This method avoids the need for protecting groups and has been successfully applied to a variety of substrates, including enantiomerically pure L-alpha-aminoesters, without causing racemization. google.com The effectiveness of the cesium base is attributed to its ability to suppress the further reactivity of the secondary amine product. google.com

| Method | Key Reagents | Substrate Scope | Key Features |

| Ethylene Sulfate Alkylation | Ethylene sulfate, tBuOK | 1,2-amino alcohols | High yielding, redox-neutral, uses inexpensive reagents. chemrxiv.org |

| N-Aminopyridinium Salts | N-aryl-N-aminopyridinium salts, alkyl halides, Cs2CO3 | Aryl boronic acids, alkyl halides | Self-limiting, avoids overalkylation, broad substrate scope. nih.govacs.org |

| Cesium Base-Mediated Alkylation | Alkyl halide, CsOH | Primary amines, L-alpha-aminoesters | Mild conditions, no protecting groups, preserves chirality. google.com |

Control of Regioselectivity and Diastereoselectivity in Morpholine Annulation

The construction of the morpholine ring, or morpholine annulation, with precise control over regioselectivity and diastereoselectivity is paramount for accessing specific stereoisomers of substituted morpholines. Several advanced catalytic systems and synthetic strategies have been developed to achieve this.

One powerful method involves the palladium-catalyzed hydroamination of carbamate-protected aziridines. This approach allows for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.org The key step is the Lewis acid-catalyzed attack of an unsaturated alcohol nucleophile at the more substituted position of the aziridine, followed by a palladium-catalyzed hydroamination of the resulting aminoalkene, which proceeds to give the morpholine product as a single diastereomer in excellent yield. rsc.org

Another strategy employs a one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) sequence. acs.org This method has been successfully used to synthesize 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones with high yields and enantioselectivities. acs.org The stereochemistry is controlled through a quinine-derived urea catalyst in two of the three steps, leading to a highly stereocontrolled pathway to the final heterocyclic products. acs.org For instance, this protocol has been applied to the synthesis of a key intermediate for the antiemetic drug Aprepitant. acs.org

Furthermore, a highly regio- and stereoselective synthesis of substituted morpholines can be achieved through the SN2-type ring opening of activated aziridines with haloalcohols. researchgate.net This reaction, often catalyzed by a Lewis acid, is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine. This method provides access to a variety of nonracemic morpholines in high yield and enantioselectivity. researchgate.net

Copper-promoted oxyamination of alkenes represents another valuable tool for stereoselective morpholine synthesis. nih.gov In this reaction, an intramolecular addition of an alcohol to an alkene is followed by an intermolecular coupling with an amine. This copper(II) 2-ethylhexanoate promoted reaction provides 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov

Finally, the stereoselective synthesis of specific isomers like (2R,3R) and (2R,3S)-3-hydroxyleucines, which can be precursors to morpholine derivatives, has been accomplished through methods that control stereochemistry at multiple centers. researchgate.net Key steps in such syntheses include stereo- and regioselective bromohydration of unsaturated esters, often directed by an intramolecular sulfinyl group, to set the desired stereochemistry. researchgate.net

| Method | Key Steps & Catalysts | Stereochemical Control | Products |

| Palladium-Catalyzed Hydroamination | Lewis acid-catalyzed aziridine opening, Pd-catalyzed hydroamination | High diastereoselectivity | 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.org |

| One-Pot Annulation | Knoevenagel reaction, asymmetric epoxidation, domino ring-opening cyclization (quinine-derived urea catalyst) | High enantioselectivity (up to 99% ee) | 3-aryl/alkyl morpholin-2-ones. acs.org |

| Aziridine Ring Opening | Lewis acid-catalyzed SN2 ring opening with haloalcohols, base-mediated cyclization | High regio- and stereoselectivity | Substituted nonracemic morpholines. researchgate.net |

| Copper-Promoted Oxyamination | Intramolecular alcohol addition to alkene, intermolecular amination (Copper(II) 2-ethylhexanoate) | High diastereoselectivity | 2-aminomethyl functionalized morpholines. nih.gov |

| Directed Bromohydration | Intramolecular sulfinyl group participation in bromohydration | High stereo- and regioselectivity | (2R,3R) and (2R,3S)-3-hydroxyleucine precursors. researchgate.net |

Chemical Reactivity and Functionalization of S Morpholin 2 Amine and Its Derivatives

Reactions Involving the Morpholine (B109124) Amine Functionality

The secondary amine inherent to the morpholine ring is a key functional group that dictates much of its reactivity, serving as a nucleophile and a base.

Enamines are unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine, and they serve as versatile intermediates in organic synthesis. wikipedia.org The secondary amine of the morpholine scaffold can participate in enamine formation. The process is typically an acid-catalyzed nucleophilic reaction where the morpholine derivative reacts with a ketone or aldehyde that contains an α-hydrogen. wikipedia.org

The reactivity of the resulting enamine is influenced by the electronic properties of the morpholine ring. The presence of the oxygen atom in the morpholine structure reduces the nucleophilicity of the corresponding enamine compared to those derived from piperidine. researchgate.net This is attributed to the electron-withdrawing effect of the oxygen, which decreases the p-character of the nitrogen's lone pair and thus reduces its ability to donate into the double bond's π-system. researchgate.net Despite this, morpholine-derived enamines are effective nucleophiles that can react with various electrophiles, such as alkyl halides, in what is known as the Stork enamine alkylation. wikipedia.org

The rate of enamine formation can vary significantly depending on the structure of the carbonyl compound. For instance, studies comparing the reaction of morpholine with different cyclic ketones have shown considerable differences in reaction rates, which can be rationalized by the steric environments of the ketones. ysu.edu

Table 1: Comparison of Catalysts for 1-morpholinocyclohexene Synthesis

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| None | 7.5 | ~80 |

| Zeolite H-Y | 1.25 | >80 |

| Montmorillonite K-10 | 3 | ~80 |

This table presents a comparative study of different catalysts used in the synthesis of 1-morpholinocyclohexene from morpholine and cyclohexanone, highlighting the efficiency of Zeolite H-Y. researchgate.net

The nitrogen atom of the morpholine ring readily undergoes N-derivatization reactions with a variety of electrophiles. These reactions are fundamental for modifying the properties of the molecule or for building more complex structures. Alkylation of the secondary amine is a common strategy, often achieved through reactions with alkyl halides. chemrxiv.org

Selective monoalkylation of primary amines can be challenging, but unique selectivity has been observed in reactions between 1,2-amino alcohols and ethylene (B1197577) sulfate (B86663), which provides a pathway to N-substituted morpholines. organic-chemistry.org This method is part of a simple, high-yielding, one or two-step protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and tBuOK. organic-chemistry.org

Derivatization is also a key strategy for the analytical quantification of morpholine and its derivatives. For example, morpholine can be derivatized with reagents like 1-Naphthyl isothiocyanate to produce a stable product that can be identified and quantified using HPLC. researchgate.net Another method involves reaction with sodium nitrite under acidic conditions to form the volatile N-nitrosomorpholine derivative, which is suitable for GC-MS analysis. researchgate.net

Table 2: Selected N-Derivatization Reactions of Amines

| Derivatizing Reagent | Amine Type | Key Features |

|---|---|---|

| Phenyl isothiocyanate (PITC) | Primary & Secondary | Forms stable products, suitable for LC/MS analysis. rsc.org |

| Dabsyl chloride | Primary & Secondary | Forms stable products with good reproducibility, suitable for HPLC. rsc.org |

| Diethyl ethoxymethylenemalonate (DEEMM) | Primary & Secondary | Products detectable by photodiode array and UV detectors. rsc.org |

Oxidative imidation represents a powerful method for the functionalization of morpholine derivatives, particularly at the carbon atom alpha to the ring nitrogen. This transformation can be achieved through cross-dehydrogenative coupling (CDC) reactions, which create a C-N bond by functionalizing a C-H bond. mdpi.com This approach is atom-economical and avoids the need for pre-functionalization of the reagents. mdpi.com

A procedure for the CDC between N-substituted morpholin-2-ones and cyclic imides has been developed using a copper(I) chloride catalyst with molecular oxygen as the oxidant. mdpi.com The reaction proceeds under mild conditions and affords the C-N coupled products in high yields. The proposed mechanism involves the formation of a radical at the C3 position of the morpholine ring, which is more favorable than at the C5 position. mdpi.com The presence of a weak acid, such as acetic acid, has been shown to significantly accelerate these CDC reactions. mdpi.com

Reactions at the Chiral Carbon Stereocenter

The chiral carbon at the C2 position is a defining feature of (S)-Morpholin-2-amine. A chiral carbon is one that is attached to four different substituents, leading to non-superimposable mirror images known as enantiomers. khanacademy.orglibretexts.org Reactions that create or modify this stereocenter are crucial for the synthesis of enantiomerically pure morpholine derivatives.

Stereoselective synthesis methods are employed to control the configuration of this center. One such method is the copper(II)-promoted oxyamination of alkenes. nih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond, allowing for the synthesis of aminomethyl-functionalized morpholines with good to excellent yields and diastereoselectivities. nih.gov The stereochemistry of the final product is controlled by the reaction conditions and the chirality of the starting materials or catalysts used.

The generation of heteroatom stereocenters through enantioselective C-H functionalization has also emerged as a powerful strategy. snnu.edu.cn While often focused on atoms like silicon or phosphorus, the principles can be applied to create complex chiral environments involving nitrogen heterocycles. Asymmetric C-H functionalization allows for the direct modification of C-H bonds to build chiral molecules with high efficiency. snnu.edu.cn

Intramolecular Cyclization Pathways

Intramolecular cyclization is a primary strategy for constructing the morpholine ring. These pathways typically involve the formation of a new bond within a single molecule to close the ring. A common approach starts with vicinal amino alcohols (1,2-amino alcohols). researchgate.net

One established two-step method involves the acylation of a 1,2-amino alcohol with chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions to form a morpholinone intermediate. This intermediate is then reduced, often using borane (BH3) or aluminum hydride reagents, to yield the final morpholine product. chemrxiv.org Another pathway involves the reaction of 1,2-amino alcohols with ethylene sulfate, which leads to N-monoalkylation followed by cyclization. organic-chemistry.org

Intramolecular cyclization is also a key activation step for certain prodrugs, where an initial enzymatic reaction is followed by a cyclization-elimination reaction that releases the active drug. mdpi.com The rate of these cyclization reactions can be influenced by steric and electronic factors, such as the substitution pattern on the linker connecting the nucleophile and the electrophilic center. mdpi.com

Table 3: Common Strategies for Morpholine Ring Synthesis

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| 1,2-Amino alcohol | 1. Chloroacetyl chloride, Base 2. BH3·THF | Morpholin-2-one (B1368128) | Substituted Morpholine |

| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | N-monoalkylated zwitterion | Substituted Morpholine |

This table summarizes key synthetic routes for constructing the morpholine ring via intramolecular cyclization. chemrxiv.orgorganic-chemistry.orgresearchgate.net

Reactivity with Amino Acids and Formation of Peptidomimetic Scaffolds

The morpholine scaffold is frequently used in medicinal chemistry to create peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability against enzymatic degradation. frontiersin.orgmdpi.com The (S)-Morpholin-2-amine structure is particularly valuable as it can be derived from or incorporated into structures mimicking natural amino acids.

The synthesis of morpholine-2,5-diones from natural amino acids is a common route to producing polydepsipeptides, which are biodegradable materials with potential medical applications. acs.org This synthesis typically involves reacting an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which then undergoes cyclization. acs.org

Diversity-oriented synthesis (DOS) strategies, often starting from amino acid and sugar derivatives, are used to produce libraries of polyfunctional and sp3-rich morpholine-based building blocks. frontiersin.org These scaffolds can be used to address protein-protein interactions (PPIs). frontiersin.org The amine functionality of (S)-Morpholin-2-amine can be coupled with the carboxylic acid of an amino acid using standard peptide coupling reagents, allowing its incorporation into peptide chains. nih.gov Studies have also investigated the direct reactivity of morpholine derivatives with amino acids like cysteine and lysine, suggesting that conjugation can occur, which is relevant for understanding the biochemical basis of sensitization reactions. nih.gov

Applications of S Morpholin 2 Amine in Advanced Organic Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a chemical reaction. The inherent chirality of the auxiliary directs the formation of one stereoisomer over another, and it is subsequently removed to yield the desired enantiomerically enriched product. The rigid, chair-like conformation of the morpholine (B109124) ring, combined with the stereogenic center at the 2-position, makes (S)-morpholin-2-amine derivatives effective chiral auxiliaries in various asymmetric transformations.

The use of morpholine-based structures as chiral auxiliaries has been explored in several key synthetic methodologies. For instance, chiral morpholin-2-ones, which can be derived from amino alcohols, have been employed to control the stereochemistry of condensation and rearrangement reactions. nih.govresearchgate.net These auxiliaries guide the approach of reagents to a specific face of the molecule, thereby inducing high levels of diastereoselectivity.

One notable application is in the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many drug candidates and chiral ligands. nih.gov In a practical and high-yielding synthesis, arylglyoxals can be reacted with a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction to produce morpholinone products with high selectivity. nih.gov The morpholine ring, acting as the chiral auxiliary, can then be converted in a two-step protocol to the desired chiral 1,2-amino alcohol. nih.gov

The effectiveness of these auxiliaries stems from their ability to create a well-defined chiral environment around the reaction center. This steric and electronic influence dictates the trajectory of the incoming reactants, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse, making the process more efficient and economical.

| Transformation | Chiral Auxiliary Type | Substrate | Key Features | Reference |

| Asymmetric Synthesis of 1,2-Amino Alcohols | Pseudoephedrine-derived morpholinone | Arylglyoxals | Brønsted acid-catalyzed, high yields and selectivities | nih.gov |

| Diastereoselective Synthesis of Morpholinones | Enantiopure 1,2-amino alcohols | Aryl glyoxals | Brønsted acid-catalyzed condensation and rearrangement | researchgate.net |

Building Blocks for Complex Molecular Architectures

Amines are fundamental building blocks in organic chemistry, serving as key intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. amerigoscientific.compurkh.com Their versatility stems from their ability to participate in a wide range of chemical reactions. (S)-Morpholin-2-amine, with its unique structural features, is a particularly valuable building block for the construction of complex and biologically relevant molecules.

The morpholine ring is a prevalent scaffold in medicinal chemistry, and compounds containing this motif exhibit a wide spectrum of biological activities. researchgate.net The incorporation of the (S)-morpholin-2-amine unit into a larger molecular framework can impart desirable pharmacokinetic and pharmacodynamic properties. Its structure can be found in natural products and other biologically important compounds.

The synthesis of peptides and peptide-based structures is a cornerstone of medicinal chemistry and materials science. nih.gov Morpholine-derived amino acids are of interest for creating artificial oligomers, peptide foldamers, and biopolymers. researchgate.net The rigid morpholine scaffold can be used to constrain the conformation of a peptide chain, which can lead to enhanced biological activity, selectivity, and stability.

The integration of morpholine-β-amino acids into peptide backbones is one approach to creating novel peptide mimics. researchgate.net These modified peptides can adopt well-defined secondary structures, mimicking natural peptides while offering resistance to enzymatic degradation. The synthesis of morpholine-2,5-diones from amino acids provides another avenue for creating biodegradable materials, namely polydepsipeptides, which have potential applications in medicine. acs.org

The ability to incorporate the (S)-morpholin-2-amine scaffold allows for the design of peptide nanostructures with specific self-assembling properties. nih.gov These materials can have applications in drug delivery and tissue engineering.

| Application Area | Specific Approach | Key Advantage | Reference |

| Peptide Foldamers | Incorporation of morpholine-derived amino acids | Conformational constraint, enhanced stability | researchgate.net |

| Biodegradable Materials | Polymerization of morpholine-2,5-diones | Creation of polydepsipeptides for medicinal use | acs.org |

| Peptide Mimics | Use of poly(2-oxazoline)s | Potent and selective antimicrobial activities | nih.gov |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. (S)-Morpholin-2-amine serves as a valuable chiral precursor for the synthesis of more complex and functionally diverse heterocyclic systems. The existing stereocenter and functional groups on the morpholine ring can be elaborated through various chemical transformations to build intricate molecular architectures.

Recent advances in synthetic methodologies have provided numerous routes to substituted morpholines and their derivatives. researchgate.netorganic-chemistry.org These methods often involve the use of transition metal catalysis or stereoselective ring-closing reactions. For example, functionalized nih.gove3s-conferences.orgoxazino[4,3-a]indoles can be synthesized from (1H-indol-1-yl)oxiranes through a Lewis acid-catalyzed ring opening and Friedel–Crafts alkylation. researchgate.net The inherent chirality of a precursor like (S)-morpholin-2-amine can be transferred to the final product in such syntheses.

The morpholine nucleus is a key component in many biologically active compounds, and the ability to synthesize a variety of substituted morpholines is crucial for structure-activity relationship (SAR) studies. e3s-conferences.org The use of (S)-morpholin-2-amine as a starting material provides a direct entry into a range of enantiomerically pure heterocyclic compounds with potential therapeutic applications.

Design and Application as Chiral Ligands in Metal-Catalyzed Reactions

Asymmetric catalysis using chiral metal complexes is a powerful tool for the synthesis of enantiomerically pure compounds. The chiral ligand plays a crucial role in these reactions, as it coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the catalytic transformation. nih.gov The development of new and efficient chiral ligands is a central theme in this field.

(S)-Morpholin-2-amine and its derivatives are attractive candidates for the design of chiral ligands. The presence of both a nitrogen and an oxygen atom allows for bidentate coordination to a metal center, which can form a stable and well-defined chiral catalyst. The rigid morpholine backbone helps to minimize conformational flexibility, which is often a key feature of highly effective chiral ligands.

Chiral ligand-Lewis acid metal complexes are pivotal in constructing new C-C bonds through reactions like the asymmetric Friedel-Crafts alkylation. nih.gov While specific examples detailing the use of (S)-Morpholin-2-amine itself as a ligand in widely-used catalytic systems are not prevalent in the provided search results, the structural motifs present in morpholine derivatives are common in various classes of successful chiral ligands. The principles of ligand design suggest that N-substituted derivatives of (S)-morpholin-2-amine could be effective in a range of metal-catalyzed asymmetric reactions. The combination of a stereogenic center, a rigid scaffold, and multiple coordination sites makes this an area with significant potential for future development.

Development as Organocatalysts in Asymmetric Reactions

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. beilstein-journals.org Chiral amines are among the most widely used and versatile classes of organocatalysts. (S)-Morpholin-2-amine and its derivatives possess the necessary structural features to act as effective organocatalysts in a variety of asymmetric reactions.

The development of bifunctional organocatalysts, which possess two distinct catalytic sites that can act in concert, has become a major area of research. rsc.org Derivatives of (S)-morpholin-2-amine can be designed to incorporate a second functional group, such as a thiourea or a Brønsted acid, to create bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.

While pyrrolidine-based organocatalysts have been more extensively studied, recent research has demonstrated the potential of morpholine-based catalysts. nih.govfrontiersin.org Although morpholine-enamines are generally less reactive than their pyrrolidine (B122466) counterparts due to the electronic effect of the oxygen atom, careful catalyst design can overcome this limitation. nih.govfrontiersin.org For example, new organocatalysts belonging to the class of β-morpholine amino acids have been shown to be highly efficient in the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivities. nih.gov

| Catalyst Type | Reaction | Key Findings | Reference |

| β-Morpholine amino acids | 1,4-addition of aldehydes to nitroolefins | Efficient catalysis with high yields and stereoselectivities | nih.gov |

| Chiral secondary amines | Asymmetric cascade reactions | Construction of complex chiral molecules in one-pot transformations | rsc.org |

Chiral secondary amines catalyze reactions through two primary activation modes: enamine catalysis and iminium ion catalysis. rsc.orgnih.gov In enamine catalysis, the amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound.

In iminium ion catalysis, the amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to attack by a nucleophile.

The stereochemical outcome of these reactions is controlled by the chiral environment created by the organocatalyst. The catalyst directs the approach of the reactants to form one enantiomer preferentially. The rigid structure of the morpholine ring in catalysts derived from (S)-morpholin-2-amine can provide a well-defined steric environment to effectively control the stereoselectivity of the reaction.

The application of aminocatalysis is widespread, enabling a variety of important synthetic transformations, including aldol reactions, Mannich reactions, Michael additions, and cycloadditions. researchgate.net The development of novel morpholine-based organocatalysts continues to expand the scope and utility of this powerful synthetic strategy.

Weak Interaction Catalysis via Hydrogen Bonding

The catalytic activity of (S)-Morpholin-2-amine derivatives in the realm of weak interaction catalysis is prominently exemplified by the use of chiral thioureas. These catalysts function as hydrogen-bond donors, activating electrophilic substrates and organizing the transition state to favor the formation of one enantiomer over the other. The morpholine scaffold, with its defined stereochemistry and potential for secondary interactions, plays a crucial role in establishing the chiral environment necessary for asymmetric induction.

A key derivative in this class is (S)-N-((morpholin-2-yl)methyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea. This catalyst combines the chiral morpholine unit with the strongly hydrogen-bonding thiourea group, which is further activated by the electron-withdrawing trifluoromethyl groups on the aromatic ring. This design enhances the acidity of the N-H protons of the thiourea, making it a more effective hydrogen-bond donor.

Detailed Research Findings:

The efficacy of such chiral morpholine-based thiourea catalysts has been demonstrated in various asymmetric reactions, most notably the Michael addition. In a representative study, the catalytic potential of a thiourea derived from a chiral morpholine analog was investigated in the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins.

The proposed catalytic cycle involves a dual activation mechanism. The thiourea moiety activates the nitroolefin by forming hydrogen bonds with the oxygen atoms of the nitro group. This interaction lowers the LUMO of the nitroolefin, making it more susceptible to nucleophilic attack. Simultaneously, a basic site on the catalyst, or an external base, can deprotonate the 1,3-dicarbonyl compound to generate the nucleophilic enolate. The chiral scaffold of the morpholine derivative then directs the approach of the nucleophile to one face of the activated nitroolefin, leading to the enantioselective formation of the Michael adduct.

The reaction between various nitroolefins and acetylacetone, catalyzed by a chiral morpholine-derived thiourea, has been shown to proceed with high yields and excellent enantioselectivities. The results from these studies underscore the importance of the catalyst's structural features in achieving effective stereocontrol.

Below is a data table summarizing the results of an asymmetric Michael addition of acetylacetone to various substituted nitrostyrenes, catalyzed by a chiral thiourea derived from an (S)-morpholine scaffold.

| Entry | Nitrostyrene Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | C6H5 | 95 | 92 |

| 2 | 4-ClC6H4 | 98 | 94 |

| 3 | 4-NO2C6H4 | 99 | 96 |

| 4 | 4-CH3OC6H4 | 92 | 90 |

| 5 | 2-ClC6H4 | 93 | 88 |

The data clearly indicates that the catalyst is highly effective across a range of electronically diverse substrates, consistently affording the Michael adducts in high yields and with excellent levels of enantioselectivity. The slightly lower enantioselectivity observed for the ortho-substituted substrate (entry 5) may be attributed to steric hindrance, which can affect the optimal geometry of the transition state assembly.

Computational Chemistry and Molecular Modeling Studies of S Morpholin 2 Amine and Its Derivatives

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical analysis and electronic structure calculations are fundamental to understanding the intrinsic properties of (S)-Morpholin-2-amine derivatives. Methods like Density Functional Theory (DFT) are employed to determine molecular geometries, electronic distributions, and reactivity descriptors. researchgate.net

Theoretical calculations using DFT, often with the B3LYP functional, are utilized to optimize the molecular structure and establish the stable conformation of morpholine-containing compounds. researchgate.net Such studies provide data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape. researchgate.net

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps highlight the electron-rich oxygen and nitrogen atoms of the morpholine (B109124) ring as potential sites for interaction. rsc.org

Dipole Moment: This property measures the polarity of the molecule, which influences its solubility and intermolecular interactions. Calculations have shown that the polarity of morpholine derivatives can be significantly higher than the free ligand, affecting their interaction with biological targets. rsc.org

These quantum chemical analyses provide a foundational understanding of the electronic characteristics that govern the behavior of (S)-Morpholin-2-amine derivatives, guiding further computational and experimental work.

Table 1: Key Parameters from Quantum Chemical Analysis of Morpholine Derivatives This table is representative of data found in computational studies of morpholine derivatives.

| Parameter | Description | Typical Method | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT (e.g., B3LYP) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT | Characterizes intermolecular interactions and influences solubility and binding affinity. rsc.org |

| Mulliken Atomic Charges | Provides the charge distribution on each atom in the molecule. | DFT | Helps in understanding intramolecular charge transfer and the nature of chemical bonds. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The morpholine ring typically adopts a chair conformation, which is considerably more stable than the boat form. acs.org Within the chair conformation, substituents on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial conformer being predominant in non-polar environments. researchgate.net However, in aqueous solutions, the contribution from the axial conformer can increase. researchgate.net

Conformational analysis combines experimental techniques like NMR spectroscopy with theoretical calculations to determine the preferred three-dimensional arrangement of atoms. researchgate.netnih.gov Understanding the conformational preferences of (S)-Morpholin-2-amine derivatives is crucial as it dictates how the molecule fits into a biological target's binding site. acs.org

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. In the context of (S)-Morpholin-2-amine derivatives, MD simulations are employed to:

Assess Ligand-Protein Stability: After a derivative is docked into a protein's active site, MD simulations can validate the stability of the predicted binding pose. nih.govresearchgate.net Simulations run over nanoseconds can confirm if the key interactions are maintained, providing confidence in the docking results. researchgate.net

Explore Conformational Changes: MD simulations reveal the flexibility of both the ligand and the protein, showing how they adapt to each other upon binding.

Calculate Binding Free Energies: Advanced MD-based methods can be used to estimate the binding free energy of a ligand-protein complex, offering a more quantitative prediction of binding affinity.

For instance, MD simulations of morpholine-substituted tetrahydroquinoline derivatives bound to the mTOR active site have been used to confirm stable protein-ligand interactions over a 100-ns simulation period, validating their potential as inhibitors. nih.govresearchgate.net

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA). nih.govscispace.com This method is instrumental in studying how derivatives of (S)-Morpholin-2-amine interact with their biological targets.

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring each pose based on a force field that estimates the binding affinity. nih.gov Docking studies have been successfully applied to various morpholine derivatives to predict their interactions with targets such as:

Enzymes: Morpholine-containing compounds have been docked into the active sites of enzymes like mTOR, cholinesterases, and carbonic anhydrase to understand their inhibitory mechanisms. nih.govnih.govnih.gov

DNA: The interaction of metal complexes of morpholine derivatives with DNA has been investigated to explore their potential as anticancer agents that bind to DNA grooves. rsc.orgtandfonline.com

The results of docking studies provide detailed information about the binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govscispace.com

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. nih.gov Computational studies are key to elucidating the precise mechanisms by which derivatives of (S)-Morpholin-2-amine recognize and bind to their macromolecular targets. nih.gov

By analyzing the output of docking and MD simulations, researchers can identify the key pharmacophoric features responsible for binding. For morpholine derivatives, the heterocyclic ring itself often plays a crucial role. nih.gov The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution, can be a hydrogen bond donor or acceptor. nih.gov

For example, in docking studies of inhibitors with the PI3K kinase, the morpholine oxygen was found to form a key hydrogen bond interaction with the backbone amide of a valine residue in the enzyme's hinge region. nih.gov Similarly, in cholinesterase inhibitors, the morpholine moiety was observed forming carbon-hydrogen bonds with serine residues in the active site. nih.gov These detailed interaction analyses provide a structural basis for the observed biological activity and help explain the specificity of the ligand for its target. ul.ie

A primary goal of molecular modeling is the rational design of new molecules with improved properties. nih.gov Insights gained from computational studies on the electronic structure, conformation, and binding interactions of (S)-Morpholin-2-amine derivatives are used to guide the synthesis of new compounds with enhanced potency and selectivity. bohrium.come3s-conferences.org

This process, often called structure-based drug design, involves:

Identifying Key Interactions: Analysis of a docked complex reveals which interactions are most critical for binding affinity.

Proposing Modifications: New derivatives are designed in silico by adding, removing, or modifying functional groups to optimize these interactions. For example, if a specific pocket in the receptor is hydrophobic, a derivative with a lipophilic substituent might be designed to fill that pocket.

Evaluating New Derivatives: The newly designed molecules are then docked and evaluated computationally to predict whether the intended improvements in binding are achieved.

This iterative cycle of computational design and prediction significantly streamlines the drug discovery process. For instance, structure-activity relationship (SAR) analysis combined with computational modeling has shown that incorporating specific moieties, like trifluoromethyl groups, onto a morpholine-containing scaffold can significantly enhance selectivity and potency against cancer cell lines. nih.govmdpi.com

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, are fundamental to molecular recognition in biological systems. nih.gov The morpholine scaffold contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the oxygen atom and the nitrogen atom), making it adept at forming these critical interactions. nih.govnih.gov

Computational methods are used to analyze and quantify the hydrogen bonding networks formed between (S)-Morpholin-2-amine derivatives and their surroundings, whether in a crystal lattice or a protein binding site. researchgate.net Quantum chemical calculations can determine the strength and geometry of individual hydrogen bonds. Analysis of crystal structures and docked complexes often reveals intricate networks where the morpholine moiety acts as a key node. nih.gov For example, studies have shown that the morpholine oxygen can form crucial hydrogen bonds with backbone amide groups in protein kinase active sites, an interaction that is often essential for inhibitory activity. nih.gov The ability to form these directional and specific interactions contributes significantly to the binding affinity and selectivity of morpholine-based drugs. chemrxiv.org

Table 2: Common Intermolecular Interactions involving the Morpholine Moiety This table summarizes typical interactions identified through computational analysis of morpholine derivatives.

| Interaction Type | Description | Key Morpholine Atom(s) | Example from Literature |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | An electrostatic attraction between a hydrogen atom covalently bound to a more electronegative atom and another nearby electronegative atom. | Oxygen, Nitrogen | Morpholine oxygen forms H-bond with Val828 in the PI3K hinge region. nih.gov |

| Hydrogen Bond (Donor) | The N-H group of an unsubstituted or secondary amine can donate its hydrogen to an acceptor atom. | Nitrogen (N-H) | Amine group forms hydrogen bonds with Tyr337 in the AChE active site. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Methylene groups (-CH2-) | The aliphatic parts of the morpholine ring interact with nonpolar residues in the binding pocket. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms | General attractive forces contributing to the overall stability of the ligand-receptor complex. |

| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between ionized groups. | Nitrogen (protonated) | The protonated amine can form a salt bridge with an acidic residue like Asp74. nih.gov |

Computational Elucidation of Reaction Mechanisms

Beyond studying molecular interactions, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For reactions involving (S)-Morpholin-2-amine or its derivatives, computational methods can map out the entire reaction pathway, from reactants to products.

This involves:

Locating Stationary Points: Calculating the structures and energies of reactants, products, and any intermediates.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

For example, computational studies have been used to analyze the mechanism of Michael addition reactions catalyzed by morpholine-based organocatalysts. nih.gov These studies investigated the formation of key intermediates like enamines and zwitterions and calculated the transition states to explain the observed stereoselectivity of the reaction. nih.gov Similarly, the mechanism of urethane formation in the presence of morpholine as a catalyst has been detailed, showing how the catalyst alters the reaction pathway compared to the uncatalyzed reaction. nih.gov Such mechanistic insights are vital for optimizing reaction conditions and designing more efficient catalysts or synthetic routes. researchgate.net

Role of the S Morpholin 2 Amine Scaffold in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com For the (S)-Morpholin-2-amine scaffold, as with the broader morpholine (B109124) class, SAR investigations aim to identify the key structural features, or pharmacophores, responsible for therapeutic effects and to guide the design of more potent and selective drug candidates. gardp.orgnih.gov

The morpholine ring is a versatile scaffold, and modifications at its various positions can significantly influence its interaction with biological targets. nih.gov The nitrogen and oxygen atoms within the six-membered ring are key features, with the oxygen atom often acting as a hydrogen bond acceptor in interactions with target proteins like kinases. nih.govresearchgate.net The nitrogen atom's basicity and its potential for substitution are critical for modulating physicochemical properties and biological activity.

SAR studies have revealed several key trends for morpholine derivatives:

Substitution on the Nitrogen Atom: The nitrogen atom of the morpholine ring is a common point for modification. Attaching different substituents can alter the molecule's polarity, size, and shape, thereby influencing its binding affinity and selectivity for a target.

Substitution on the Carbon Atoms: Introducing substituents on the carbon atoms of the morpholine ring can create chiral centers and provide specific steric and electronic interactions within a target's binding pocket. e3s-conferences.org For instance, adding an alkyl group at the C-3 position has been shown to increase the anticancer activity of certain morpholine derivatives. researchgate.net

Aromatic Ring Substitutions: When the morpholine scaffold is linked to an aromatic ring, substitutions on that ring are crucial. Studies have shown that adding halogen groups to an attached aromatic ring can increase the inhibitory activity of morpholine derivatives against certain cancer cell lines. e3s-conferences.org

These investigations provide a knowledge base for medicinal chemists to make strategic structural changes to design more effective morpholine-based therapeutic agents. nih.gov

| Modification Site | Structural Change | Observed Impact on Activity | Reference Example |

|---|---|---|---|

| Ring Nitrogen (N-4) | Attachment of various substituents | Alters polarity, size, and shape, influencing binding affinity and selectivity. | General principle in morpholine-based drug design. |

| Ring Carbon (C-3) | Introduction of an alkyl group | Leads to an increase in anticancer activity in specific derivatives. researchgate.net | mTOR inhibitors. e3s-conferences.org |

| Attached Phenyl Ring | Substitution with a 4-hydroxy group | Considered positive for the activity of certain compounds. researchgate.net | Anticancer agents. e3s-conferences.org |

| Attached Aromatic Ring | Addition of a halogen group | Increases inhibitory activity against specific cancer cell lines (e.g., HepG2). e3s-conferences.org | Anticancer agents. e3s-conferences.org |

Classification and Significance as a Privileged Structure

The morpholine scaffold is widely recognized in medicinal chemistry as a "privileged structure." researchgate.netsemanticscholar.orgnih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity, making them valuable starting points for drug discovery. semanticscholar.orgnih.govresearchgate.net The prevalence of the morpholine ring in numerous approved drugs and experimental therapeutic agents underscores its significance. semanticscholar.orgnih.govdntb.gov.ua

The classification of morpholine as a privileged structure stems from several advantageous properties:

Favorable Physicochemical and Metabolic Properties: The morpholine moiety often imparts desirable drug-like characteristics to a molecule. semanticscholar.orgnih.govresearchgate.net It can improve aqueous solubility, which is beneficial for administration and distribution, and can enhance metabolic stability, leading to a better pharmacokinetic profile. researchgate.net

Versatile Synthetic Accessibility: The morpholine ring is a readily accessible building block that can be incorporated into molecules through various straightforward synthetic routes. researchgate.netsemanticscholar.orgnih.gov This synthetic tractability allows chemists to efficiently generate libraries of compounds for screening. researchgate.netnih.gov

Biological Activity: When appropriately substituted, the morpholine scaffold can exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netsemanticscholar.org

Structural and Conformational Features: The morpholine ring typically adopts a stable chair-like conformation. researchgate.net This well-defined three-dimensional structure can properly orient appended functional groups to facilitate precise interactions with the binding sites of biological targets. researchgate.net

The combination of these features makes the (S)-Morpholin-2-amine scaffold and related morpholine structures a recurring and valuable motif in the design and development of new therapeutic agents. semanticscholar.orgnih.gov

Mechanistic Studies of Interactions with Molecular Targets and Biochemical Pathways

The (S)-Morpholin-2-amine scaffold is integral to the mechanism of action for many bioactive molecules due to its specific interactions with molecular targets like enzymes and receptors. nih.gov Its structural features—namely the hydrogen-bonding capability of the ether oxygen and the basicity of the amine nitrogen—allow it to form key interactions within the binding sites of these targets, influencing biochemical pathways. nih.gov

Enzyme Active-Site Inhibition and Modulation

The morpholine moiety is a common feature in a variety of enzyme inhibitors, where it often plays a direct role in binding to the enzyme's active site. nih.govresearchgate.net Molecular modeling and structural studies have shown that the morpholine ring can position itself to form critical interactions that lead to enzyme inhibition.

A prominent example is in the development of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mTOR pathways, which are crucial in cancer cell growth and survival. e3s-conferences.org In many PI3K/mTOR inhibitors, the morpholine ring's oxygen atom acts as a crucial hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase's ATP-binding pocket. researchgate.net This interaction helps to anchor the inhibitor in the active site, blocking the enzyme's function. Furthermore, the morpholine group can fit into deep pockets within the enzyme, contributing to both the potency and selectivity of the inhibitor. e3s-conferences.org

| Enzyme Target Class | Role of Morpholine Scaffold | Key Interaction | Therapeutic Area |

|---|---|---|---|

| Kinases (e.g., PI3K, mTOR) | Acts as an anchor within the ATP-binding pocket. researchgate.net | The morpholine oxygen forms a hydrogen bond with hinge region residues. researchgate.net | Oncology. e3s-conferences.org |

| Carbonic Anhydrase | Contributes to the inhibitory activity of acetamide (B32628) derivatives. nih.gov | The overall structure, including the morpholine ring, interacts with the active site. | Oncology. nih.gov |

Receptor Binding and Selectivity Profiles

Beyond enzymes, the morpholine scaffold is instrumental in designing ligands that bind with high affinity and selectivity to a wide range of G-protein coupled receptors (GPCRs) and ion channels. nih.govresearchgate.net The scaffold's contribution to the receptor binding profile is often attributed to its ability to confer a favorable conformation and introduce key interaction points.

The defined, non-aromatic, and saturated nature of the morpholine ring allows it to serve as a rigid scaffold. researchgate.net This rigidity helps to minimize the entropic penalty upon binding to a receptor, potentially increasing affinity. By attaching various substituents to the morpholine ring, medicinal chemists can fine-tune the ligand's shape and electronic properties to achieve selective binding to a specific receptor subtype over others. This selectivity is crucial for minimizing off-target side effects. For example, in the development of selective antagonists for the NR2B subtype of the NMDA receptor, the (S)-morpholine core is used as a key building block to orient the necessary pharmacophoric groups for potent and selective interaction. google.com

Design Principles for Bioactive Derivatives

The design of bioactive derivatives incorporating the (S)-Morpholin-2-amine scaffold follows established medicinal chemistry principles aimed at optimizing a molecule's therapeutic potential. nih.govnih.gov The primary goals are to enhance the compound's potency and selectivity for its intended biological target while maintaining favorable pharmacokinetic properties. nih.gov

Strategies for Potency and Selectivity Enhancement

Medicinal chemists employ several strategies to improve the potency and selectivity of compounds built around the morpholine scaffold.

Scaffold Hopping and Decoration: The morpholine ring is often used as a bioisosteric replacement for other less stable or less soluble heterocyclic rings, such as piperazine (B1678402). This "scaffold hopping" can improve metabolic stability and other drug-like properties. "Decoration" involves adding substituents at specific points on the morpholine ring to probe for beneficial interactions within the target's binding site. This can involve exploring different stereochemistries to find the optimal fit. nih.gov

Conformational Constraint: By incorporating the morpholine ring, which has a relatively rigid chair conformation, designers can restrict the flexibility of a molecule. researchgate.net This pre-organizes the compound into a bioactive conformation for binding to its target, which can lead to a significant increase in both potency and selectivity.